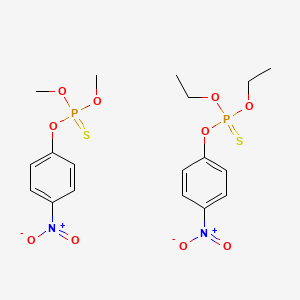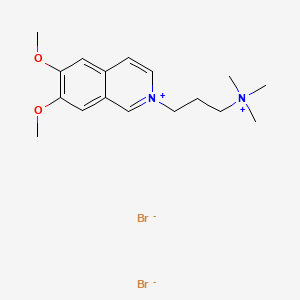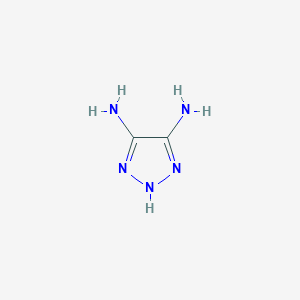![molecular formula C14H19Cl2N3O2S B13781982 N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline derivatives with sulfonamide groups under controlled conditions. The process may include steps such as:
Formation of Isoquinoline Derivative: Starting with a suitable isoquinoline precursor.
Sulfonamide Introduction: Reacting the isoquinoline derivative with sulfonamide reagents.
Piperidine Addition: Introducing the piperidine moiety to the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of sulfonamide groups.
Substitution: Nucleophilic substitution reactions at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted isoquinoline derivatives .
Applications De Recherche Scientifique
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial agent, particularly against drug-resistant strains of bacteria.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication. It binds to an allosteric site on the GyrA subunit, preventing the enzyme from functioning properly. This mechanism is distinct from other gyrase inhibitors, making it a valuable tool in combating antibiotic resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline Sulfonamides: Other members of this family include compounds like H-1337, which also exhibit antibacterial properties.
Fluoroquinolones: A class of antibiotics that target DNA gyrase but through a different mechanism.
Uniqueness
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide stands out due to its unique binding site and mode of action, which provides an alternative approach to overcoming bacterial resistance compared to traditional antibiotics .
Propriétés
Formule moléculaire |
C14H19Cl2N3O2S |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-12-4-2-7-15-10-12)14-5-1-3-11-9-16-8-6-13(11)14;;/h1,3,5-6,8-9,12,15,17H,2,4,7,10H2;2*1H/t12-;;/m0../s1 |
Clé InChI |
XWDKHNICCZBYLN-LTCKWSDVSA-N |
SMILES isomérique |
C1C[C@@H](CNC1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
SMILES canonique |
C1CC(CNC1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








iridium(III)](/img/structure/B13781928.png)







